molecular formula C12H14N2O5 B1607658 4-[(4-Nitrophenoxy)acetyl]morpholine CAS No. 50508-33-3

4-[(4-Nitrophenoxy)acetyl]morpholine

Cat. No. B1607658
CAS RN: 50508-33-3
M. Wt: 266.25 g/mol
InChI Key: HJKRYEJHSXDQRN-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenoxy)acetyl]morpholine is a chemical compound with the molecular formula C12H14N2O5 . It is a member of the morpholines, which are frequently found in biologically active molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of morpholines has seen significant advancements, with the most common starting materials being 1,2-amino alcohols and their derivatives . A simple and efficient method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-[(4-Nitrophenoxy)acetyl]morpholine consists of a morpholine ring attached to a nitrophenyl group through an acetyl linkage .

Scientific Research Applications

Catalytic Activities and Synthesis Methodologies

Research has explored the catalytic activities of complexes involving morpholine derivatives, demonstrating their efficacy in catalyzing the hydrolytic cleavage of phosphoester bonds. For instance, zinc(II) complexes with Schiff-base ligands, involving morpholine, have shown high activity in the hydrolytic cleavage of (4-nitrophenyl) phosphate, alongside notable DNA cleavage activities, suggesting potential applications in bio-relevant catalysis and molecular biology (Chakraborty et al., 2014).

Toxicological and Environmental Assessments

The toxic effects of nitrophenols, including compounds structurally related to 4-[(4-Nitrophenoxy)acetyl]morpholine, on anaerobic systems have been studied. These effects are crucial for understanding the environmental impact of such compounds, especially in the context of wastewater treatment and environmental pollution (Haghighi Podeh et al., 1995).

Biological Interactions

Investigations into the interactions between morpholine-based compounds and biological molecules have provided insights into their potential pharmacological applications. For instance, morpholine-based metal(ii) complexes have been evaluated for their DNA/BSA interactions, cytotoxicity, and radical scavenging activities, demonstrating significant biological activity that could inform the development of therapeutic agents (Sakthikumar et al., 2019).

Novel Synthesis and Chemical Properties

Research on the synthesis of pyrrolo[4,3,2-de]quinolines from related nitrophenol compounds highlights the versatility and reactivity of nitrophenol derivatives in chemical synthesis, offering pathways that might be relevant for the synthesis or modification of 4-[(4-Nitrophenoxy)acetyl]morpholine derivatives (Roberts et al., 1997).

Future Directions

4-[(4-Nitrophenoxy)acetyl]morpholine could potentially be used as an intermediate in the synthesis of other compounds. For example, the compound ortho-4-(2-fluoro-4-nitrophenyl)morpholine, which is structurally similar to 4-[(4-Nitrophenoxy)acetyl]morpholine, is a key intermediate in the synthesis of Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .

properties

IUPAC Name

1-morpholin-4-yl-2-(4-nitrophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)9-19-11-3-1-10(2-4-11)14(16)17/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKRYEJHSXDQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387680
Record name 4-[(4-nitrophenoxy)acetyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Nitrophenoxy)acetyl]morpholine

CAS RN

50508-33-3
Record name 4-[(4-nitrophenoxy)acetyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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